molecular formula C18H12N4O3S B2830511 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 477493-25-7

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2830511
CAS No.: 477493-25-7
M. Wt: 364.38
InChI Key: WBAXCMDEPVRVCL-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a nitrothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrothiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.

    Nitrothiophene derivatives: Compounds such as nitrofurantoin and nifuroxazide contain the nitrothiophene group[][7].

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzimidazole and nitrothiophene moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these functional groups .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXCMDEPVRVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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